6-Chloro-5-nitrotoluene-3-sulphonic acid
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Overview
Description
6-Chloro-5-nitrotoluene-3-sulphonic acid is an organic compound with the molecular formula C7H6ClNO5S. It is a derivative of toluene, featuring a chlorine atom, a nitro group, and a sulphonate group attached to the benzene ring. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Electrophilic Aromatic Substitution: The compound can be synthesized through electrophilic aromatic substitution reactions. Chlorination can be achieved using chlorine gas (Cl2) in the presence of a catalyst such as ferric chloride (FeCl3). Nitration can be performed using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4). Sulfonation can be done using sulfur trioxide (SO3) and sulfuric acid (H2SO4).
Industrial Production Methods: On an industrial scale, the compound is typically synthesized through controlled and optimized conditions to ensure high yield and purity. The reactions are carried out in specialized reactors with precise temperature and pressure control.
Types of Reactions:
Oxidation: The nitro group can be oxidized to form nitroso compounds or further oxidized to produce carboxylic acids.
Reduction: The nitro group can be reduced to form amines using reducing agents such as iron and hydrochloric acid (Fe/HCl) or hydrogenation with palladium on carbon (H2/Pd).
Substitution: The chlorine and nitro groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in alkaline medium.
Reduction: Iron and hydrochloric acid (Fe/HCl) or hydrogenation with palladium on carbon (H2/Pd).
Substitution: Nucleophiles such as hydroxide (OH-) or halides (Cl-, Br-).
Major Products Formed:
Oxidation: Nitroso compounds, carboxylic acids.
Reduction: Amines.
Substitution: Substituted benzene derivatives.
Scientific Research Applications
6-Chloro-5-nitrotoluene-3-sulphonic acid is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Medicine: It is utilized in the development of pharmaceuticals and as a reagent in drug synthesis.
Industry: The compound finds applications in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-Chloro-5-nitrotoluene-3-sulphonic acid exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes and influence metabolic pathways. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
4-Chloro-3-methyl-5-nitrobenzenesulfonic acid: Similar structure with different positions of substituents.
2-Chloro-4-nitrotoluene-3-sulphonic acid: Different positions of chlorine and nitro groups.
Uniqueness: 6-Chloro-5-nitrotoluene-3-sulphonic acid is unique due to its specific arrangement of substituents on the benzene ring, which influences its reactivity and applications.
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Properties
CAS No. |
96-92-4 |
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Molecular Formula |
C7H6ClNO5S |
Molecular Weight |
251.64 g/mol |
IUPAC Name |
4-chloro-3-methyl-5-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C7H6ClNO5S/c1-4-2-5(15(12,13)14)3-6(7(4)8)9(10)11/h2-3H,1H3,(H,12,13,14) |
InChI Key |
OJTXHPQIEJMIJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)[N+](=O)[O-])S(=O)(=O)O |
Origin of Product |
United States |
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